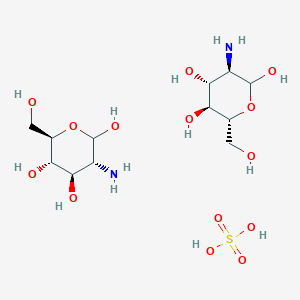

Glucosaminesulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

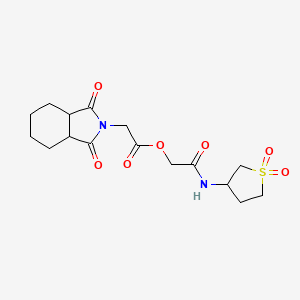

Glucosamine sulfate is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is a natural compound found in cartilage, the tough tissue that cushions joints. In supplement form, glucosamine sulfate is harvested from the shells of shellfish or made in a laboratory. It is commonly used to support joint health and is marketed as a dietary supplement for people with osteoarthritis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glucosamine sulfate can be synthesized through the hydrolysis of chitin, which is found in the exoskeletons of shellfish. The process involves treating chitin with strong acids at high temperatures to break it down into glucosamine. This glucosamine is then reacted with sulfuric acid to produce glucosamine sulfate .

Industrial Production Methods: In industrial settings, glucosamine sulfate is often produced by fermenting grains such as corn or wheat. This method involves using microorganisms to convert the grain into glucosamine, which is then sulfated to produce glucosamine sulfate. Another method involves the enzymatic hydrolysis of chitin using chitinolytic enzymes, which is considered more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: Glucosamine sulfate undergoes various chemical reactions, including:

Oxidation: Glucosamine can be oxidized to produce glucosaminic acid.

Reduction: Reduction of glucosamine can yield glucosaminitol.

Substitution: Glucosamine can undergo substitution reactions to form derivatives such as N-acetylglucosamine

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acetic anhydride is commonly used for acetylation reactions

Major Products:

Oxidation: Glucosaminic acid.

Reduction: Glucosaminitol.

Substitution: N-acetylglucosamine

Applications De Recherche Scientifique

Glucosamine sulfate has a wide range of scientific research applications:

Mécanisme D'action

Glucosamine sulfate exerts its effects by stimulating the synthesis of glycosaminoglycans, which are essential components of cartilage. It also inhibits the degradation of proteoglycans and promotes the incorporation of sulfur into cartilage. This helps to maintain the structural integrity of cartilage and reduce inflammation. The molecular targets include chondrocytes and synovial cells, where glucosamine induces the production of hyaluronic acid and other glycosaminoglycans .

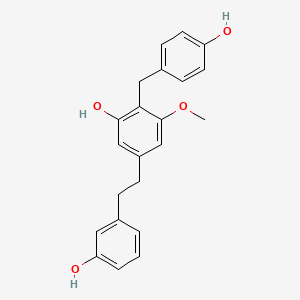

Comparaison Avec Des Composés Similaires

Glucosamine hydrochloride: Another form of glucosamine that is often used in dietary supplements.

N-acetylglucosamine: A derivative of glucosamine that is used in the synthesis of glycosaminoglycans and has similar applications in joint health.

Chondroitin sulfate: Often used in combination with glucosamine sulfate to support joint health.

Uniqueness of Glucosamine Sulfate: Glucosamine sulfate is unique in its ability to provide sulfur, which is essential for the synthesis of cartilage. It has been shown to be more effective in reducing the symptoms of osteoarthritis compared to other forms of glucosamine .

Propriétés

Formule moléculaire |

C12H28N2O14S |

|---|---|

Poids moléculaire |

456.42 g/mol |

Nom IUPAC |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |

InChI |

InChI=1S/2C6H13NO5.H2O4S/c2*7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2*2-6,8-11H,1,7H2;(H2,1,2,3,4)/t2*2-,3-,4-,5-,6?;/m11./s1 |

Clé InChI |

CVCQAQVBOPNTFI-AAONGDSNSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.OS(=O)(=O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)N)O)O)O.C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)

![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)

![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)

![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)

![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)

![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)